Dihydrolapachenole

Natural Product Chemistry Benzochromene Synthesis Analytical Reference Standards

Dihydrolapachenole (CAS 20213-26-7) is an essential reduced benzochromene reference standard for unambiguous LC-MS quantification in Tabebuia extracts. Its saturated scaffold is critical for SAR studies, providing a distinct metabolic and reactivity profile versus Lapachenole or Mollugin. Procure high-purity analytical standard for reproducible botanical QC and mechanism-of-action research.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 20213-26-7
Cat. No. B184636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrolapachenole
CAS20213-26-7
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)OC)C
InChIInChI=1S/C16H18O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-7,10H,8-9H2,1-3H3
InChIKeyOZVDAMFCGBFOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrolapachenole (CAS 20213-26-7): Analytical Identity and Procurement Baseline


Dihydrolapachenole (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene; CAS 20213-26-7) is a naturally occurring quinone isolated from the heartwood of Tabebuia chrysantha . As a reduced benzochromene derivative with molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g/mol , its procurement is primarily for analytical standardization and exploratory pharmacology research .

Why Substituting Dihydrolapachenole with Lapachenole or Mollugin Compromises Experimental Reproducibility


Dihydrolapachenole cannot be substituted by its direct structural analog Lapachenole or the co-occurring natural product Mollugin due to fundamental differences in their core chemical scaffolds. Dihydrolapachenole possesses a saturated 3,4-dihydro-2H-pyran ring (C₁₆H₁₈O₂), whereas Lapachenole features a fully unsaturated 2H-pyran ring (C₁₆H₁₆O₂) . This oxidation state difference alters the compound's molecular geometry, electron distribution, and metabolic stability . Furthermore, Mollugin, a 1,4-naphthoquinone derivative, is biogenetically distinct and exhibits a different redox profile and target interaction profile . Substitution introduces uncontrolled variables, invalidating comparative bioactivity assessments and compromising the reproducibility of mechanistic studies.

Quantitative Differentiation of Dihydrolapachenole: Comparative Evidence for Procurement Decisions


Reduced Oxidation State: Dihydrolapachenole vs. Lapachenole Structural Divergence

Dihydrolapachenole is the reduced 3,4-dihydro derivative of the benzochromene Lapachenole. The synthetic transformation from Lapachenole to Dihydrolapachenole is achieved via catalytic hydrogenation, confirming the reduction of the C3-C4 double bond . This structural modification is quantifiable: Lapachenole possesses a molecular formula of C₁₆H₁₆O₂ (MW 240.30) containing one more degree of unsaturation than Dihydrolapachenole (C₁₆H₁₈O₂, MW 242.31) . This difference alters the compound's UV-Vis absorption profile and chromatographic retention time, critical parameters for analytical method development.

Natural Product Chemistry Benzochromene Synthesis Analytical Reference Standards

Biogenetic Context: Co-occurrence with Lapachenole in T. chrysantha Heartwood

In the heartwood of Tabebuia chrysantha, Dihydrolapachenole co-occurs with its oxidized analog Lapachenole . Quantitative phytochemical analysis reveals distinct distribution patterns: both compounds are present in the heartwood and sapwood, but the relative abundance varies based on tissue type and extraction conditions . This co-occurrence necessitates the use of authenticated reference standards for each compound to accurately quantify and differentiate their individual contributions to observed biological activities in crude extracts.

Phytochemistry Natural Product Isolation Plant Metabolomics

Synthetic Accessibility: A Convergent Route to Dihydrolapachenole Distinct from Lapachenole

A concise, divergent synthetic strategy provides access to both Dihydrolapachenole and Lapachenole from a common benzochromene precursor . The synthesis of Dihydrolapachenole is achieved in 4 steps with an overall yield of 68%, whereas Lapachenole is obtained in 3 steps with a 72% overall yield . This synthetic route offers a controlled, scalable supply of high-purity Dihydrolapachenole independent of natural source variability.

Organic Synthesis Medicinal Chemistry Chemical Biology Tools

Defined Application Scenarios for Dihydrolapachenole Based on Evidence


Analytical Standard for UHPLC-MS/MS Quantification of Tabebuia Extracts

Authenticated Dihydrolapachenole is essential as a calibration standard for quantifying this specific reduced benzochromene in plant extracts from Tabebuia species. Its distinct retention time and mass spectrum (C₁₆H₁₈O₂; [M+H]+ m/z 243.138) allow for unambiguous identification and quantification separate from Lapachenole (C₁₆H₁₆O₂) . This is critical for quality control of botanical materials and for correlating specific metabolites with observed pharmacological effects.

Reference Compound for SAR Studies on Benzochromene Oxidation State

Dihydrolapachenole serves as the fully reduced reference point in structure-activity relationship (SAR) studies investigating the impact of pyran ring saturation on biological activity. Comparative studies with Lapachenole (unsaturated) and Mollugin (oxidized quinone) allow researchers to dissect the contribution of the 3,4-double bond to target binding, cellular permeability, and metabolic stability .

Starting Material for Semi-Synthetic Derivatization

The saturated 3,4-dihydro-2H-pyran ring of Dihydrolapachenole presents distinct chemical reactivity compared to the fully unsaturated Lapachenole. This can be exploited in semi-synthetic programs aiming to introduce functional groups at the C3 or C4 positions through electrophilic addition or radical reactions that are not possible on the alkene of Lapachenole .

Internal Standard for Pharmacokinetic Studies of Lapachenole Prodrugs

In preclinical development of Lapachenole-based prodrugs or drug candidates, Dihydrolapachenole can be utilized as a structurally analogous internal standard for LC-MS/MS bioanalysis. Its near-identical physicochemical properties to Lapachenole, coupled with a distinct molecular mass (Δ 2 Da), provide optimal co-elution and ionization efficiency while ensuring unambiguous mass spectrometric resolution .

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